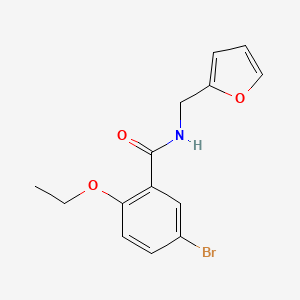
3,6-di-tert-butyl-1,8-naphthalenedicarboxylic acid
Vue d'ensemble
Description
3,6-di-tert-butyl-1,8-naphthalenedicarboxylic acid (DTBN) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and has a high melting point. DTBN is a derivative of naphthalene and has two carboxylic acid groups attached to it. It is also known as a "sterically hindered" compound due to the presence of bulky tert-butyl groups on the naphthalene ring. This hindrance makes it difficult for other molecules to approach the carboxylic acid groups, which affects its reactivity and properties.
Applications De Recherche Scientifique
Enantioselective Fluorescence Sensing
3,6-Di-tert-butyl-1,8-naphthalenedicarboxylic acid derivatives have been used in enantioselective fluorescence sensing. Specifically, a compound synthesized from similar molecular structures was utilized in a fluorescence ligand displacement assay for chiral amino alcohols. This method allowed accurate measurements of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Catalytic Performance in Organic Synthesis
Research indicates that derivatives of this compound play a role in enhancing catalytic performance in organic synthesis. For example, in the tert-butylation of naphthalene, modifications in molecular structure similar to this compound have been shown to improve catalytic activity and selectivity (Huang et al., 2019).
Template-Controlled Synthesis
Compounds related to this compound have been used in template-controlled synthesis for directing reactivity in molecular assemblies. Such applications include the formation of discrete molecular assemblies and the facilitation of [2+2] photoreaction in the solid state, demonstrating the compound's utility in complex chemical synthesis processes (Papaefstathiou, Kipp, & MacGillivray, 2001).
Capillary Zone Electrophoresis
In analytical chemistry, derivatives of this compound have been used in capillary zone electrophoresis for the separation of organic anions. This application showcases the compound's effectiveness in improving sensitivity and separation capabilities in analytical methods (Dabek-Zlotorzynska & Dlouhy, 1994).
Oxidation and Radical Formation Studies
Studies on the oxidation of derivatives similar to this compound have contributed to the understanding of radical formation and reactivity. This research has implications in organic chemistry, particularly in understanding the mechanisms of oxidative reactions (Schneider et al., 1984).
Propriétés
IUPAC Name |
3,6-ditert-butylnaphthalene-1,8-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-19(2,3)12-7-11-8-13(20(4,5)6)10-15(18(23)24)16(11)14(9-12)17(21)22/h7-10H,1-6H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAGWQFMZYLKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C=C2C(=O)O)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)

![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)



